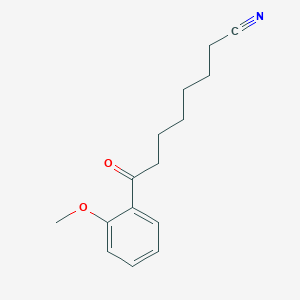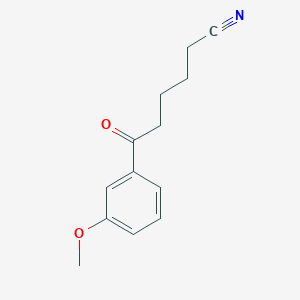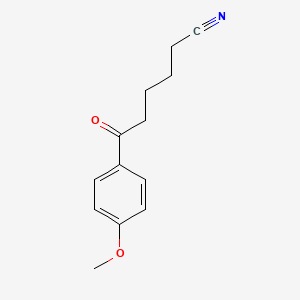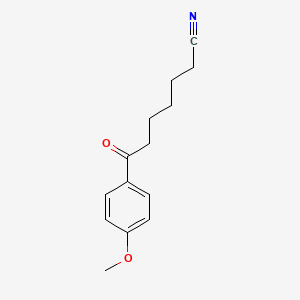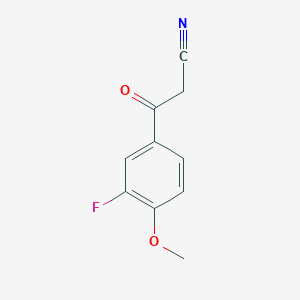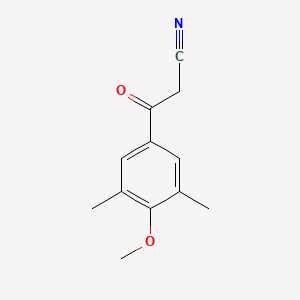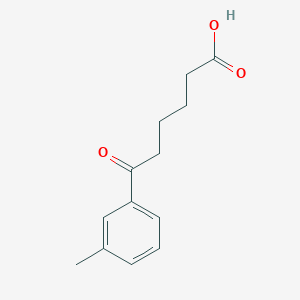
6-(3-Methylphenyl)-6-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenylacetic acid, a compound with a similar structure, is a monocarboxylic acid where acetic acid has one of the methyl hydrogens replaced by a 3-methylphenyl group . It’s a fungal xenobiotic metabolite and a member of benzenes .
Synthesis Analysis
While specific synthesis methods for “6-(3-Methylphenyl)-6-oxohexanoic acid” are not available, similar compounds like benzothiazoles have been synthesized using green chemistry principles and simple reagents .Applications De Recherche Scientifique
Antioxidant Activity Determination
The study of antioxidants is crucial across various domains like food engineering, medicine, and pharmacy. 6-(3-Methylphenyl)-6-oxohexanoic acid, due to its structural characteristics, may be involved in antioxidant activity assays. Important tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and the Folin–Ciocalteu test are employed to determine the antioxidant capacity. These methods, involving spectrophotometry to monitor chemical reactions, are crucial in analyzing the kinetics or equilibrium states of antioxidant assays. The integration of these chemical methods with electrochemical (bio)sensors can offer comprehensive insights into the antioxidant mechanisms and kinetics involved in complex samples (Munteanu & Apetrei, 2021).
Cardioprotective Properties
6-(3-Methylphenyl)-6-oxohexanoic acid may be structurally related to or part of the class of n-3 polyunsaturated fatty acids (PUFAs), known for their significant cardioprotective properties. These fatty acids are crucial in preventing arrhythmic deaths and sudden cardiac death. The clinical benefits are supported by animal and laboratory studies detailing the mechanisms by which n-3 PUFAs prevent cardiac arrhythmias, potentially involving 6-(3-Methylphenyl)-6-oxohexanoic acid (Leaf et al., 2003).
Role in Fluorescent Chemosensors
Compounds structurally similar or related to 6-(3-Methylphenyl)-6-oxohexanoic acid, such as 4-Methyl-2,6-diformylphenol (DFP), are significant in developing fluorescent chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these DFP-based chemosensors, possibly extended or related to 6-(3-Methylphenyl)-6-oxohexanoic acid applications, mark their importance in analytical chemistry (Roy, 2021).
Anticancer Potential
Derivatives of cinnamic acid, which may include or are structurally related to 6-(3-Methylphenyl)-6-oxohexanoic acid, have shown potential as anticancer agents. These compounds have garnered attention in medicinal research for their antitumor properties. The chemical aspects of these derivatives, such as the 3-phenyl acrylic acid functionality, make them significant in the synthesis and biological evaluation as traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Propriétés
IUPAC Name |
6-(3-methylphenyl)-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-5-4-6-11(9-10)12(14)7-2-3-8-13(15)16/h4-6,9H,2-3,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQABYSMUDKVHCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645285 |
Source


|
| Record name | 6-(3-Methylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methylphenyl)-6-oxohexanoic acid | |
CAS RN |
56721-44-9 |
Source


|
| Record name | 6-(3-Methylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






